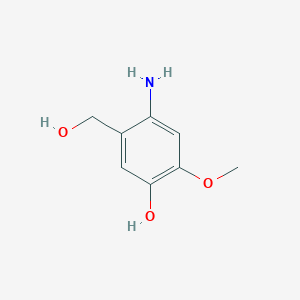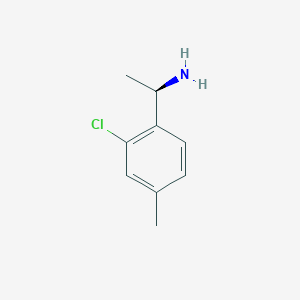
3,3-Dimethyl-1-(trifluoroacetyl)aziridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone: is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an aziridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone typically involves the reaction of 3,3-dimethyl-2-aziridinone with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3,3-Dimethyl-2-aziridinone} + \text{Trifluoroacetic anhydride} \rightarrow \text{3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted aziridinone derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Labeling: Utilized in the labeling of proteins for structural and functional studies.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: Studied for its antimicrobial properties against various pathogens.
Industry:
Polymer Synthesis: Used in the synthesis of specialized polymers with unique properties.
Material Science: Incorporated into materials for enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The aziridinone ring can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Known for its use in trifluoromethylation reactions.
1-Trifluoromethyl-1,2-benziodoxol-3-(1H)-one: Another compound used in trifluoromethylation.
Trimethyl (trifluoromethyl)silane:
Uniqueness: 3,3-Dimethyl-1-(trifluoroacetyl)-2-aziridinone is unique due to the presence of both the trifluoroacetyl group and the aziridinone ring, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
84758-80-5 |
|---|---|
Formule moléculaire |
C6H6F3NO2 |
Poids moléculaire |
181.11 g/mol |
Nom IUPAC |
3,3-dimethyl-1-(2,2,2-trifluoroacetyl)aziridin-2-one |
InChI |
InChI=1S/C6H6F3NO2/c1-5(2)3(11)10(5)4(12)6(7,8)9/h1-2H3 |
Clé InChI |
YOWWYJBPYCWVDC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N1C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12837225.png)


![6-[(Hydroxyimino)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B12837239.png)
![Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B12837242.png)






